molecular formula C17H15N3O B11106801 N'-(1H-indol-3-ylmethylene)-2-methylbenzohydrazide

N'-(1H-indol-3-ylmethylene)-2-methylbenzohydrazide

Cat. No.: B11106801
M. Wt: 277.32 g/mol
InChI Key: HVADAYSIMDENGP-YBFXNURJSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound has been studied for its potential anti-inflammatory and analgesic properties .

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound forms hydrogen bonds with key amino acids in the active site of the COX-2 enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE include other indole derivatives such as:

    2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Known for its anti-inflammatory activity.

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its potential biological activities.

These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylbenzamide

InChI

InChI=1S/C17H15N3O/c1-12-6-2-3-7-14(12)17(21)20-19-11-13-10-18-16-9-5-4-8-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+

InChI Key

HVADAYSIMDENGP-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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